molecular formula C21H26N4O2S B2648787 4-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one CAS No. 932961-99-4

4-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B2648787
CAS No.: 932961-99-4
M. Wt: 398.53
InChI Key: VFFZBZBZPUPGPM-UHFFFAOYSA-N
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Description

4-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the azepane ring: This can be achieved through the cyclization of a suitable precursor, such as 1,6-diaminohexane, under acidic or basic conditions.

    Introduction of the oxoethyl group: This step involves the reaction of the azepane with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to introduce the oxoethyl group.

    Formation of the sulfanyl linkage: This can be achieved by reacting the oxoethyl-substituted azepane with a thiol compound, such as thiourea, under suitable conditions.

    Cyclopenta[d]pyrimidin-2-one core formation: This step involves the cyclization of a suitable precursor, such as a pyrimidine derivative, under acidic or basic conditions.

    Introduction of the pyridin-4-ylmethyl group: This can be achieved through a nucleophilic substitution reaction, using a suitable pyridine derivative and a leaving group, such as a halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxoethyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridin-4-ylmethyl group can undergo nucleophilic substitution reactions with suitable nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, halides, and polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent.

    Industry: Used in the development of new materials with unique properties, such as polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 4-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    4-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}benzoic acid: Similar structure but with a benzoic acid core instead of a cyclopenta[d]pyrimidin-2-one core.

    2-azepanone: Contains the azepane ring but lacks the other functional groups present in the target compound.

    Pyridin-4-ylmethyl derivatives: Compounds containing the pyridin-4-ylmethyl group but with different cores and functional groups.

Uniqueness

4-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various scientific research and industrial applications.

Properties

IUPAC Name

4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2S/c26-19(24-12-3-1-2-4-13-24)15-28-20-17-6-5-7-18(17)25(21(27)23-20)14-16-8-10-22-11-9-16/h8-11H,1-7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFZBZBZPUPGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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